molecular formula C13H14N4OSi B14403851 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline CAS No. 87954-07-2

1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline

Cat. No.: B14403851
CAS No.: 87954-07-2
M. Wt: 270.36 g/mol
InChI Key: NDJNULGAKHZAGG-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline is a compound characterized by the presence of a trimethylsilyl group bonded to a pyrimido[4,5-C]cinnoline structureThe trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, imparts chemical inertness and a large molecular volume to the compound .

Preparation Methods

The synthesis of 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline involves several steps. One common method includes the reaction of pyrimido[4,5-C]cinnoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions. This allows for selective reactions to occur at specific sites on the molecule . The pyrimido[4,5-C]cinnoline structure may interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the pyrimido[4,5-C]cinnoline structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

87954-07-2

Molecular Formula

C13H14N4OSi

Molecular Weight

270.36 g/mol

IUPAC Name

trimethyl(pyrimido[4,5-c]cinnolin-1-yloxy)silane

InChI

InChI=1S/C13H14N4OSi/c1-19(2,3)18-13-11-9-6-4-5-7-10(9)16-17-12(11)14-8-15-13/h4-8H,1-3H3

InChI Key

NDJNULGAKHZAGG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC=NC2=C1C3=CC=CC=C3N=N2

Origin of Product

United States

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